Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate

Description

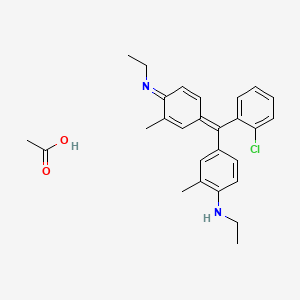

This compound belongs to the family of triarylmethane derivatives, characterized by a central cyclohexadienylidene core substituted with aromatic amines and halogenated phenyl groups. Its structure includes a 2-chlorophenyl group, an ethylimino moiety, and a methyl-substituted benzenamine, all linked via conjugated π-systems. The monoacetate salt enhances solubility in polar solvents, making it suitable for applications in dyes, biological staining, or optoelectronic materials .

Properties

CAS No. |

83950-18-9 |

|---|---|

Molecular Formula |

C25H27ClN2.C2H4O2 C27H31ClN2O2 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

acetic acid;4-[(E)-(2-chlorophenyl)-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-N-ethyl-2-methylaniline |

InChI |

InChI=1S/C25H27ClN2.C2H4O2/c1-5-27-23-13-11-19(15-17(23)3)25(21-9-7-8-10-22(21)26)20-12-14-24(28-6-2)18(4)16-20;1-2(3)4/h7-16,27H,5-6H2,1-4H3;1H3,(H,3,4)/b25-20+,28-24?; |

InChI Key |

JFUBCKVQIFHJFZ-XKTQITCVSA-N |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=CC=CC=C3Cl)C.CC(=O)O |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=CC=C3Cl)C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Cyclohexadienylidene Intermediate

- Starting from 3-methylcyclohexadienone derivatives, the ethylimino group is introduced by reaction with ethylamine under controlled conditions to form the ethylimino substituent at the 4-position.

- The 2,5-cyclohexadien-1-ylidene structure is stabilized by conjugation and requires careful control of reaction conditions to avoid over-oxidation or polymerization.

Introduction of the 2-Chlorophenyl Group

- The 2-chlorophenyl substituent is typically introduced via a Friedel-Crafts type alkylation or acylation using 2-chlorobenzyl halides or derivatives.

- Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be employed if the intermediate contains suitable leaving groups.

Assembly of the Benzenamine Core

- The benzenamine core with N-ethyl and 2-methyl substitutions is prepared by selective alkylation of aniline derivatives.

- N-ethylation is commonly achieved by reaction with ethyl halides or ethyl sulfate under basic conditions.

- The 2-methyl substitution is introduced via methylation reactions or by starting from appropriately substituted aniline precursors.

Coupling to Form the Final Compound

- The key step involves the condensation of the cyclohexadienylidene intermediate with the benzenamine derivative through a methylene bridge.

- This can be achieved by using formaldehyde or paraformaldehyde as a methylene source under acidic or basic catalysis.

- The reaction conditions must be optimized to favor mono-substitution and avoid polymerization.

Formation of the Monoacetate Salt

- The final compound is converted to its monoacetate form by acetylation, typically using acetic anhydride or acetyl chloride.

- The reaction is performed under mild conditions to selectively acetylate the amine group without affecting other functional groups.

Research Findings and Data Summary

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Ethylimino substitution | Ethylamine, mild heating | Formation of ethylimino group on cyclohexadienone |

| 2 | 2-Chlorophenyl introduction | Friedel-Crafts alkylation or Pd-catalyzed coupling | Requires control to avoid poly-substitution |

| 3 | N-ethylation and methylation | Ethyl halide, base; methylation reagents | Selective alkylation on aniline nitrogen and ring |

| 4 | Methylene bridge formation | Formaldehyde, acid/base catalyst | Key condensation step linking two moieties |

| 5 | Acetylation | Acetic anhydride or acetyl chloride | Monoacetate salt formation, mild conditions |

Analytical and Process Considerations

- Purity and yield optimization require monitoring by chromatographic techniques (HPLC, GC-MS).

- Reaction stoichiometry and temperature control are critical to prevent side reactions.

- Environmental and safety aspects include handling of chlorinated intermediates and amines under controlled ventilation.

- Scale-up feasibility depends on the availability of starting materials and robustness of each step.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenamine derivatives.

Scientific Research Applications

Chemical Reactivity

The compound exhibits various chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate to form benzoic acid derivatives.

- Reduction : Reduction reactions can be performed using sodium borohydride to produce amine derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the chlorophenyl group using reagents such as sodium methoxide .

Chemistry

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology

Research has indicated potential biological activities, including:

- Antimicrobial Properties : Investigated for effectiveness against various pathogens.

- Anticancer Properties : Explored for its ability to inhibit cancer cell growth .

Medicine

The compound is being explored for therapeutic applications, particularly in developing new drugs targeting specific molecular pathways associated with diseases such as cancer and infections .

Industry

In industrial applications, it is utilized in producing specialty chemicals and materials with unique properties. Its complex structure allows for the development of novel materials that may have enhanced performance characteristics compared to traditional compounds.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Precursor for organic synthesis; reagent in reactions |

| Biology | Antimicrobial and anticancer research |

| Medicine | Potential drug development targeting specific pathways |

| Industry | Production of specialty chemicals and materials |

Mechanism of Action

The mechanism of action of Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets, making it a versatile compound in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is structurally related to several benzenamine derivatives, differing in substituents and counterions. Key comparisons include:

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 4-aminophenyl group in , altering UV-Vis absorption spectra and redox properties. Ethylimino and methyl groups improve steric stability and reduce aggregation in solution compared to unsubstituted analogs .

Counterion Influence :

- The acetate salt offers better solubility in organic solvents (e.g., DMSO, acetone) than hydrochloride salts, which are more water-soluble .

Applications :

- Unlike isocyanato derivatives (used in polymer synthesis ), the target compound’s conjugated system makes it suitable for photonic devices or pH-sensitive dyes.

Physicochemical Properties

Notes:

Biological Activity

Benzenamine, 4-((2-chlorophenyl)(4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene)methyl)-N-ethyl-2-methyl-, monoacetate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features multiple functional groups that contribute to its biological activity. The presence of the chlorophenyl and ethylimino moieties suggests potential interactions with biological targets, particularly in pharmacological contexts.

Synthesis

The synthesis of Benzenamine derivatives often involves multi-step organic reactions. The compound can be synthesized through condensation reactions involving appropriate amines and aldehydes or ketones. For example, the reaction of 2-chlorobenzaldehyde with an ethylamine derivative can yield the desired product through a Schiff base formation followed by further modifications.

Anticancer Properties

Recent studies have shown that compounds similar to Benzenamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain benzenamine derivatives demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . This suggests that the structural components of Benzenamine may also confer similar properties.

| Compound Type | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzenamine Derivative | 1.8 - 4.5 | MCF-7 |

Antimicrobial Activity

In addition to anticancer effects, benzenamine derivatives have been evaluated for their antimicrobial properties. A related study indicated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, which highlights the potential of these compounds as antimicrobial agents .

The mechanism by which Benzenamine exerts its biological effects is likely multifaceted. Preliminary docking studies suggest that it may interact with various biological macromolecules, including enzymes and receptors involved in cancer progression and microbial resistance . The presence of the ethylimino group is particularly noteworthy as it may enhance binding affinity to target sites.

Case Studies

- Anticancer Activity : In vitro assays demonstrated that Benzenamine derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to cell cycle arrest and programmed cell death .

- Antimicrobial Efficacy : A series of benzenamine derivatives were tested against bacterial strains, revealing that structural modifications could significantly enhance their antibacterial activity .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotective assays, potentially offering therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and which analytical techniques are critical for confirming its structure?

- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, the ethylimino group can be introduced via Schiff base formation between an amine and carbonyl precursor under anhydrous conditions. The monoacetate group may be added through esterification. Key steps include:

- Purification via column chromatography or recrystallization.

- Structural confirmation using 1H/13C NMR to resolve aromatic protons and substituents, FTIR to identify acetate C=O stretches (~1740 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography is recommended for resolving steric effects in the cyclohexadienylidene moiety .

Q. What toxicological risks are associated with handling this compound, and what safety protocols should be prioritized?

- Methodological Answer : While direct toxicity data for this compound is limited, its benzenamine core (aniline derivative) suggests risks of methemoglobinemia and hepatotoxicity. Implement:

- PPE : Gloves, goggles, and fume hoods to prevent dermal/ocular/respiratory exposure.

- Monitoring : Periodic blood tests for methemoglobin levels in exposed personnel.

- First Aid : Methylene blue antidote for acute methemoglobinemia, as per aniline toxicity protocols .

Q. How does the 2-chlorophenyl substituent influence the compound’s electronic properties and stability?

- Methodological Answer : The electron-withdrawing chloro group enhances electrophilic character at the methylidene bridge, potentially increasing reactivity in nucleophilic environments. Stability can be assessed via:

- UV-Vis spectroscopy : Monitor λmax shifts in polar solvents to evaluate conjugation effects.

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures with non-chlorinated analogs to quantify thermal stability .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of the ethylimino group in modulating biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varying imino substituents (e.g., methyl, propyl) and test antifungal activity using Aspergillus flavus models.

- Transcriptomic Profiling : Apply RNA-seq to identify gene expression changes (e.g., aflatoxin biosynthesis genes) in fungal cultures treated with the compound vs. analogs. Reference benzenamine’s repression of laeA, a global regulatory gene .

Q. How can researchers resolve contradictions in reported biological efficacy across different in vitro models?

- Methodological Answer :

- Orthogonal Assays : Validate antifungal activity using both agar diffusion (zone of inhibition) and broth microdilution (MIC/MFC) methods.

- Purity Control : Employ HPLC to rule out degradation products (e.g., free aniline) that may skew results.

- Environmental Variability : Replicate studies under controlled humidity/pH, as benzenamine derivatives are sensitive to hydrolysis .

Q. Which computational approaches are optimal for predicting interaction mechanisms between this compound and fungal targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to A. flavus sterol biosynthesis enzymes (e.g., CYP51).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways at the ethylimino-cyclohexadienylidene interface.

- MD Simulations : Assess stability of ligand-enzyme complexes in aqueous vs. lipid bilayer environments. Platforms like ACD/Labs Percepta can predict logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.